molecular formula C16H16N2O6S B426653 N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide

Cat. No.: B426653
M. Wt: 364.4g/mol
InChI Key: AKGRWVDPHHURSC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide: is a complex organic compound characterized by its unique structural components, including a benzodioxole ring and a methoxyphenyl sulfonyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Amidation: The final step involves the reaction of the sulfonylated benzodioxole with glycine or its derivatives to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield phenolic compounds, while reduction could produce sulfides or thiols

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide
  • N-(1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)sulfonyl]amino}acetamide
  • N-(1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide

Uniqueness

Compared to these similar compounds, N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide is unique due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, potentially making it more effective in certain applications. The methoxy group can also affect the compound’s ability to interact with specific molecular targets, leading to different biological effects compared to its analogs.

Properties

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C16H16N2O6S/c1-22-12-3-5-13(6-4-12)25(20,21)17-9-16(19)18-11-2-7-14-15(8-11)24-10-23-14/h2-8,17H,9-10H2,1H3,(H,18,19)

InChI Key

AKGRWVDPHHURSC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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